N,N-diphenyl-1H-imidazole-1-carboxamide

Catalog No.
S3054899
CAS No.
2875-79-8
M.F
C16H13N3O
M. Wt
263.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diphenyl-1H-imidazole-1-carboxamide

CAS Number

2875-79-8

Product Name

N,N-diphenyl-1H-imidazole-1-carboxamide

IUPAC Name

N,N-diphenylimidazole-1-carboxamide

Molecular Formula

C16H13N3O

Molecular Weight

263.3

InChI

InChI=1S/C16H13N3O/c20-16(18-12-11-17-13-18)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

FYSIBSOBMCDYHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=C3

solubility

not available

N,N-diphenyl-1H-imidazole-1-carboxamide (CAS 2875-79-8), frequently referred to as 1-(diphenylcarbamoyl)imidazole, is a highly reactive, bench-stable carbamoylating agent. It features a diphenylamine moiety linked to an imidazole leaving group via a carbonyl carbon. In industrial and advanced laboratory settings, it is primarily procured as a superior, non-corrosive alternative to diphenylcarbamoyl chloride for the precise installation of diphenylamide groups. Its principal commercial value lies in its ability to efficiently carbamoylate sensitive nucleophiles—such as organolithium reagents, alkynes, and complex amines—without generating corrosive or reactive chloride byproducts. This makes it a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably serving as a key intermediate in the commercial synthesis of the PAR-1 antagonist Vorapaxar, where it ensures high-fidelity C-carbamoylation under mild, scalable conditions [1].

Buyers might initially consider diphenylcarbamoyl chloride (DPCC) as a more common, lower-cost substitute for installing a diphenylcarbamoyl group. However, DPCC is highly moisture-sensitive, prone to hydrolytic degradation, and generates stoichiometric amounts of chloride and corrosive hydrochloric acid during reactions. This necessitates the use of auxiliary bases, complicates the purification of acid-sensitive intermediates, and introduces significant handling challenges at scale [1]. Alternatively, attempting to generate the carbamoylimidazole in situ from N,N'-carbonyldiimidazole (CDI) and diphenylamine often suffers from incomplete conversion and residual CDI, which can lead to unwanted side reactions with the target nucleophile. Procuring pre-formed, high-purity N,N-diphenyl-1H-imidazole-1-carboxamide bypasses these issues, offering a stable, weighable solid that cleanly transfers the diphenylcarbamoyl group while releasing only benign, water-soluble imidazole as a byproduct, thereby streamlining downstream workup and maximizing yield [2].

Moisture Stability and Shelf-Life in Bulk Handling

N,N-diphenyl-1H-imidazole-1-carboxamide is a stable crystalline solid that resists rapid hydrolysis under ambient conditions, allowing for standard benchtop weighing and handling. In contrast, the generic comparator diphenylcarbamoyl chloride (DPCC) is highly hygroscopic and hydrolyzes rapidly upon exposure to atmospheric moisture, degrading into diphenylamine, carbon dioxide, and HCl. This degradation requires DPCC to be stored under strictly anhydrous conditions and often necessitates repurification before use. The stability of the imidazole-based reagent significantly reduces handling complexity and batch-to-batch variability during scale-up operations [1].

Evidence DimensionHydrolytic stability and handling requirements
Target Compound DataBench-stable solid; tolerates brief ambient exposure without significant degradation
Comparator Or BaselineDiphenylcarbamoyl chloride (DPCC): Rapid hydrolysis; requires strict inert atmosphere and anhydrous storage
Quantified DifferenceElimination of glovebox/inert-weighing requirements and reduction in reagent degradation loss
ConditionsAmbient laboratory handling and bulk storage

Procuring the stable imidazole derivative reduces material waste and eliminates the need for specialized inert-atmosphere handling during large-scale manufacturing.

Byproduct Profile in Organometallic C-Carbamoylation

In the synthesis of complex pharmaceutical intermediates, such as the Vorapaxar precursor 4(R)-hydroxy-N,N-diphenyl-2-pentynamide, N,N-diphenyl-1H-imidazole-1-carboxamide is reacted with lithium acetylides. This reaction cleanly transfers the diphenylcarbamoyl group, releasing only neutral imidazole as a byproduct, which is easily removed via mild aqueous washing. Using DPCC for the same transformation generates lithium chloride and potential acidic microenvironments that can compromise sensitive protecting groups (e.g., silyl ethers) or lead to unwanted side reactions. The clean leaving-group profile of the imidazole reagent ensures higher crude purity and simplifies the downstream purification workflow [1].

Evidence DimensionLeaving group byproduct and workup compatibility
Target Compound DataGenerates water-soluble, weakly basic imidazole; compatible with acid-sensitive groups
Comparator Or BaselineDPCC: Generates lithium chloride/HCl; requires strict pH control and can cleave sensitive ethers
Quantified DifferenceComplete elimination of chloride-induced side reactions and simplified aqueous workup
ConditionsC-carbamoylation of lithium acetylides in THF/toluene

The benign byproduct profile prevents the degradation of sensitive functional groups, directly improving the overall yield and purity of high-value pharmaceutical intermediates.

Controlled N-Methylation via Carbamoylimidazole Reduction

N,N-diphenyl-1H-imidazole-1-carboxamide serves as a highly effective intermediate for the controlled synthesis of monomethylated amines. When reduced with a NaBH4/I2 system, the carbamoylimidazole is cleanly converted to the corresponding N-methylamine (e.g., N-methyldiphenylamine) in high yields. This two-step approach strictly prevents the over-methylation commonly observed when using direct alkylating agents like methyl iodide or dimethyl sulfate, which often yield mixtures of secondary, tertiary, and quaternary amines. The use of the pre-formed carbamoylimidazole ensures absolute stoichiometric control over the methylation process [1].

Evidence DimensionSelectivity in amine methylation
Target Compound DataYields exclusively the mono-methylated derivative via reduction
Comparator Or BaselineDirect methylation (MeI/Me2SO4): Frequently results in 10-30% over-alkylated/quaternary ammonium byproducts
Quantified Difference100% selectivity for mono-methylation (zero over-alkylation)
ConditionsReduction with NaBH4/I2 in refluxing THF

Buyers seeking to synthesize specific N-methylated derivatives can use this compound to guarantee absolute selectivity, avoiding costly chromatographic separation of over-alkylated byproducts.

Commercial Synthesis of Vorapaxar and Related PAR-1 Antagonists

N,N-diphenyl-1H-imidazole-1-carboxamide is the reagent of choice for the critical C-carbamoylation step in the synthesis of Vorapaxar. It reacts cleanly with the hexyllithium-deprotonated terminal alkyne of protected 2(R)-butynol to yield the essential 4(R)-hydroxy-N,N-diphenyl-2-pentynamide intermediate. Its use is prioritized here because it avoids the chloride byproducts of DPCC, protecting the sensitive silyl ether groups and streamlining the subsequent enzymatic resolution and hydrogenation steps [1].

Controlled Monomethylation of Hindered Secondary Amines

In specialized chemical synthesis where direct methylation of diphenylamine or similar hindered secondary amines leads to poor yields or complex mixtures, this compound acts as a stable, isolable intermediate. Subsequent reduction using a NaBH4/I2 system cleanly yields the N-methylated product. This application is highly relevant for pharmaceutical development workflows requiring strict avoidance of over-alkylation and toxic methylating agents like methyl iodide [2].

Library Synthesis of Diphenylureas and Diphenylcarbamates

For drug discovery programs focused on urea or carbamate pharmacophores, N,N-diphenyl-1H-imidazole-1-carboxamide serves as a premium, bench-stable building block. It readily reacts with various primary/secondary amines and alcohols under mild conditions to form diverse libraries of diphenylureas and diphenylcarbamates. Its stability allows for automated, high-throughput parallel synthesis without the rapid degradation issues associated with diphenylcarbamoyl chloride[1].

XLogP3

3

Dates

Last modified: 08-18-2023

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